molecular formula C7H5ClN2O2S2 B2915283 5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride CAS No. 1030288-73-3

5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride

Cat. No.: B2915283
CAS No.: 1030288-73-3
M. Wt: 248.7
InChI Key: DUXZTTCOHYHPOL-UHFFFAOYSA-N
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Description

  • Standard Purity : 97%

Scientific Research Applications

Metallosupramolecular Cage Construction

  • Self-Assembly and Structure : A study demonstrated the use of pyrazolyl derivatives in forming a three-dimensional metallosupramolecular cage. The reaction of a pyrazolyl compound with palladium chloride led to the formation of an octahedral cage featuring palladium atoms and a tetrahedral network of ligand molecules, showcasing the structural versatility of pyrazolyl compounds (Hartshorn & Steel, 1997).

Catalytic Applications

  • Catalysis in Organic Synthesis : Research on novel ionic liquids including pyrazole derivatives highlighted their efficacy as catalysts. Specifically, 1-sulfopyridinium chloride was synthesized and used as a catalyst for Knoevenagel–Michael reactions, illustrating the role of pyrazole-based compounds in facilitating organic transformations (Moosavi‐Zare et al., 2013).

Material Science and Optoelectronics

  • Emissive Materials for Optoelectronics : Pyrazolyl derivatives have been employed in the synthesis of novel heterocyclic compounds for optoelectronic applications. These materials demonstrated significant potential in terms of blue and green emission, which is crucial for various optoelectronic devices (Ramkumar & Kannan, 2015).

Synthetic Chemistry

  • Synthesis of Heterocyclic Compounds : Pyrazolyl sulfonamides and other derivatives have been synthesized for various applications, including as intermediates in the synthesis of more complex chemical entities. These compounds serve as building blocks in medicinal chemistry and other areas of synthetic organic chemistry (Tucker, Chenard, & Young, 2015).

Antimicrobial Applications

  • Antimicrobial and Antitumor Agents : Certain pyrazole derivatives containing sulfonate moieties have shown promising antimicrobial and antitumor activities. These findings are critical for the development of new therapeutic agents (Darwish et al., 2014).

Properties

IUPAC Name

5-(1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S2/c8-14(11,12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXZTTCOHYHPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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